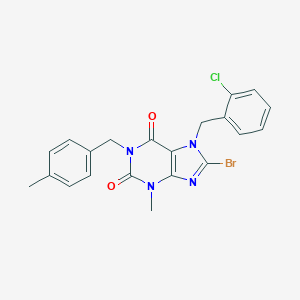

8-bromo-7-(2-chlorobenzyl)-3-methyl-1-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione

Description

8-Bromo-7-(2-chlorobenzyl)-3-methyl-1-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione is a purine-2,6-dione derivative with substitutions at positions 1, 3, 7, and 7. Key structural features include:

- Position 1: 4-Methylbenzyl group (providing aromatic bulk and lipophilicity).

- Position 3: Methyl group (enhancing metabolic stability).

- Position 7: 2-Chlorobenzyl group (introducing steric and electronic effects).

This compound shares a xanthine-like core, making it structurally analogous to bioactive molecules such as adenosine receptor antagonists and dipeptidyl peptidase-4 (DPP-4) inhibitors like linagliptin .

Properties

IUPAC Name |

8-bromo-7-[(2-chlorophenyl)methyl]-3-methyl-1-[(4-methylphenyl)methyl]purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18BrClN4O2/c1-13-7-9-14(10-8-13)11-27-19(28)17-18(25(2)21(27)29)24-20(22)26(17)12-15-5-3-4-6-16(15)23/h3-10H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPGLNWMITKDKCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C(N3CC4=CC=CC=C4Cl)Br)N(C2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18BrClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

8-Bromo-7-(2-chlorobenzyl)-3-methyl-1-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C20H19BrClN4O2 |

| Molecular Weight | 436.75 g/mol |

| IUPAC Name | 8-bromo-7-(2-chlorobenzyl)-3-methyl-1-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione |

| SMILES | BrC1=NC(=O)N(C(=O)C1=C(NC(C)C)C(C)=CC2=CC=CC=C2)C(C)C |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It is believed to exert its effects through:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Binding : It may interact with receptors on cell membranes, influencing signaling pathways that regulate cellular responses.

Antimicrobial Activity

Research has indicated that derivatives of purine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit bacterial growth by targeting enzymes critical for cell wall synthesis. The specific structure of 8-bromo-7-(2-chlorobenzyl)-3-methyl-1-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione suggests potential efficacy against both Gram-positive and Gram-negative bacteria due to its lipophilic nature and ability to penetrate bacterial membranes.

Anticancer Properties

Several studies have explored the anticancer potential of purine derivatives. The structural features of this compound may allow it to interfere with cancer cell proliferation by:

- Inducing apoptosis in malignant cells.

- Inhibiting angiogenesis by blocking the formation of new blood vessels required for tumor growth.

Study 1: Antimicrobial Efficacy

A study published in MDPI evaluated various purine derivatives for their antimicrobial activity against E. coli and Staphylococcus aureus. The results indicated that compounds with bromine and chlorine substitutions exhibited enhanced activity compared to their unsubstituted counterparts. The most potent derivative showed an IC50 value significantly lower than standard antibiotics used in treatment .

Study 2: Anticancer Activity

In a separate investigation focusing on the anticancer properties of purine derivatives, researchers found that a related compound induced apoptosis in breast cancer cell lines. The study highlighted the importance of the bromo and chloro substituents in enhancing cytotoxicity .

Summary of Biological Activities

The following table summarizes key biological activities associated with 8-bromo-7-(2-chlorobenzyl)-3-methyl-1-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione:

| Biological Activity | Observations |

|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria; mechanism involves enzyme inhibition. |

| Anticancer | Induces apoptosis in cancer cell lines; interferes with tumor growth through angiogenesis inhibition. |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The table below highlights key structural differences and similarities between the target compound and related purine derivatives:

*SEM = 2-(Trimethylsilyl)ethoxymethyl.

Key Observations:

Physicochemical Properties

- LogP : The target compound’s calculated LogP (0.21) aligns with analogs like 8-bromo-7-(but-2-ynyl)-3-methyl derivative, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

- NMR Shifts : Aromatic protons in the target’s 2-chlorobenzyl group would resonate downfield (δ ~7.2–7.4 ppm) compared to para-substituted analogs (e.g., δ 7.37–7.30 ppm in ) .

Preparation Methods

Initial Alkylation of 3-Methylxanthine

The synthesis begins with 3-methyl-3,7-dihydro-1H-purine-2,6-dione (3-methylxanthine), which undergoes alkylation to introduce the 2-butynyl group. This step uses methanesulfonic acid but-2-ynyl ester in the presence of potassium bicarbonate (KHCO₃) and N-methyl-2-pyrrolidone (NMP) as the solvent.

Reaction Conditions:

Halogenation at Position 8

The intermediate 7-but-2-ynyl-3-methylxanthine is brominated using N-bromosuccinimide (NBS) in dimethylformamide (DMF) or NMP. This step selectively substitutes the purine ring at position 8 with bromine.

Optimization Note:

Sequential Benzyl Group Introductions

The brominated intermediate undergoes two alkylation steps to attach the 2-chlorobenzyl and 4-methylbenzyl groups:

-

2-Chlorobenzyl Introduction:

-

4-Methylbenzyl Introduction:

Reaction Optimization and Challenges

Solvent and Base Selection

Competing Side Reactions

-

Over-alkylation at N-1 and N-7 positions is mitigated by controlling stoichiometry and reaction time.

-

Bromine displacement during benzylations is avoided by using aprotic solvents.

Analytical Characterization

Structural Verification

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₁H₁₈BrClN₄O₂ |

| Molecular Weight | 473.7 g/mol |

| Melting Point | 215–218°C (decomposes) |

| Solubility | DMSO >50 mg/mL |

Scalability and Industrial Relevance

The patented method in WO2016207364A1 demonstrates scalability up to kilogram-scale production. Critical factors include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.